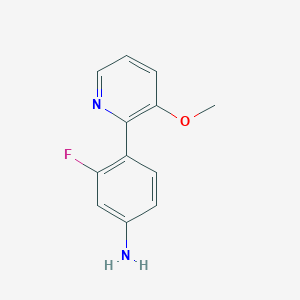
3-Fluoro-4-(3-methoxypyridin-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-(3-methoxy-2-pyridinyl)benzenamine is an organic compound that belongs to the class of fluorinated aromatic amines. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a pyridinyl group attached to a benzene ring. The unique structural features of this compound make it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3-methoxy-2-pyridinyl)benzenamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the fluorination of pyridine derivatives using fluorinating agents such as AlF3 and CuF2 at elevated temperatures .
Industrial Production Methods
Industrial production of 3-Fluoro-4-(3-methoxy-2-pyridinyl)benzenamine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Fluoro-4-(3-methoxy-2-pyridinyl)benzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions include fluorinated quinones, reduced amines, and various substituted aromatic compounds.
科学的研究の応用
3-Fluoro-4-(3-methoxy-2-pyridinyl)benzenamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 3-Fluoro-4-(3-methoxy-2-pyridinyl)benzenamine involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group contribute to the compound’s ability to interact with biological macromolecules, potentially inhibiting or modulating their functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Fluoro-4-methoxyaniline: A closely related compound with similar structural features.
4-Fluoro-3-methoxyaniline: Another similar compound with the fluorine and methoxy groups in different positions on the benzene ring.
2-Fluoro-4-methoxyaniline: A compound with the fluorine atom in the ortho position relative to the methoxy group.
Uniqueness
3-Fluoro-4-(3-methoxy-2-pyridinyl)benzenamine is unique due to the presence of the pyridinyl group, which imparts distinct electronic and steric properties
特性
分子式 |
C12H11FN2O |
|---|---|
分子量 |
218.23 g/mol |
IUPAC名 |
3-fluoro-4-(3-methoxypyridin-2-yl)aniline |
InChI |
InChI=1S/C12H11FN2O/c1-16-11-3-2-6-15-12(11)9-5-4-8(14)7-10(9)13/h2-7H,14H2,1H3 |
InChIキー |
PVFTUOQQCAUKMZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(N=CC=C1)C2=C(C=C(C=C2)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(1,5-Dimethyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13926473.png)
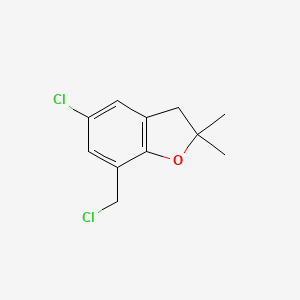

![Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide](/img/structure/B13926486.png)

![N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B13926516.png)
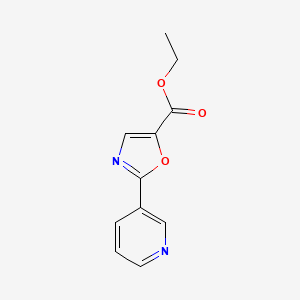
![4H-Pyrano[2,3-b]pyridin-4-one](/img/structure/B13926522.png)

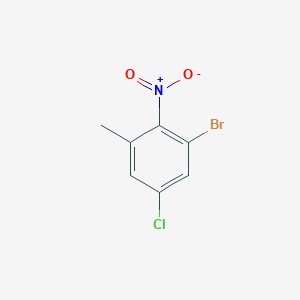
![3-iodo-5-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13926530.png)
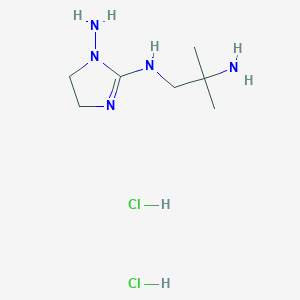
![4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one](/img/structure/B13926540.png)

